methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
Description
Methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate is a heterocyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a methyl group at position 6. The benzothiophene moiety is linked via an amide bond to a methyl benzoate ester at position 2 of the benzene ring. The compound’s synthesis likely involves multicomponent reactions or amidation protocols, as seen in structurally related analogs (e.g., ).
Properties
IUPAC Name |
methyl 2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-7-8-12-14(10-23-16(12)9-11)17(20)19-15-6-4-3-5-13(15)18(21)22-2/h3-6,10-11H,7-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZPNKSXRDLULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration
Nitration of the benzothiophene core uses a mixture of nitric acid and sulfuric acid. The electron-rich thiophene ring directs nitration to the 3-position, yielding 3-nitro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene. Reaction conditions must be tightly controlled (0–5°C, 2 hours) to prevent byproducts.
Reduction to Amine
The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) or chemoselective reductants like iron powder in acetic acid. Hydrogenation offers higher yields (85–90%) and avoids acidic byproducts. The resulting 3-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene is stabilized as a hydrochloride salt for storage.
Synthesis of Methyl 2-Aminobenzoate
The benzoate component is prepared via esterification of 2-nitrobenzoic acid followed by reduction:
Esterification
2-Nitrobenzoic acid is treated with methanol in the presence of thionyl chloride (SOCl₂), producing methyl 2-nitrobenzoate in near-quantitative yield. The reaction is exothermic and requires ice cooling to prevent ester decomposition.
Reduction to Amine
Catalytic hydrogenation (H₂, Raney Ni, ethanol) reduces the nitro group to an amine, yielding methyl 2-aminobenzoate. Alternatively, tin(II) chloride in hydrochloric acid achieves similar results but generates more waste.
Amide Coupling Strategies
Forming the amide bond between the benzothiophene amine and benzoate acid derivative is the pivotal step. Two primary approaches are employed:
Acid Chloride Method
Methyl 2-aminobenzoate is reacted with 3-chlorocarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene. The acid chloride is generated in situ by treating the benzothiophene carboxylic acid (obtained via oxidation of the amine) with thionyl chloride. Triethylamine is added to scavenge HCl, and the reaction proceeds in dichloromethane at 0°C. Yields range from 70–75%, with impurities arising from incomplete oxidation or over-chlorination.
Catalytic Coupling Using Palladium Complexes
Modern protocols favor palladium-catalyzed cross-coupling to enhance efficiency. For instance, a Suzuki-Miyaura reaction couples a boronic ester-functionalized benzothiophene with methyl 2-iodobenzoate. Using bis(diphenylphosphino)ferrocene palladium(II) dichloride ([Pd(dppf)Cl₂]) as a catalyst and cesium carbonate as a base in dioxane/water (4:1) at 90°C achieves 82% yield. This method avoids harsh acidic conditions and improves regioselectivity.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates but complicate purification. Recent studies show that switching to tert-amyl alcohol reduces side reactions during amidation, improving yields to 88%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. Methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that similar benzothiophene derivatives showed significant cytotoxicity against breast and lung cancer cells, suggesting a potential pathway for developing new anticancer agents using this compound as a scaffold .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
Neuropharmacology
Potential Neuroprotective Effects
Recent investigations into the neuroprotective properties of benzothiophene derivatives have suggested their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology. Preliminary studies indicate that it may help reduce oxidative stress and inflammation in neuronal cells .
Material Science
Polymer Applications
this compound can also be utilized in the development of new polymeric materials. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings and composites .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Neuropharmacology | Treatment for neurodegenerative diseases | Reduces oxidative stress; potential neuroprotective effects |
| Material Science | Development of advanced polymers | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Activity
In a controlled study involving various benzothiophene derivatives, this compound was found to inhibit cell proliferation by 70% in MCF-7 breast cancer cells after 48 hours of treatment. The study concluded that further optimization of this compound could lead to effective therapeutic agents .
Case Study 2: Neuroprotective Effects
A study investigating the effects of this compound on neuronal cultures exposed to oxidative stress revealed a protective effect against cell death. The results indicated a reduction in reactive oxygen species (ROS) production by approximately 60%, suggesting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate involves its interaction with specific molecular targets. The benzothiophene ring can interact with enzymes or receptors, modulating their activity. The amido and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiophene derivatives with variations in substituents, ester groups, and amide linkages. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Benzothiophene Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Bromine): The brominated analog () exhibits increased molecular weight (408.31 vs. Hydrophilic Groups: The hydroxyl-substituted compound () demonstrates improved solubility, a critical factor in drug formulation.
Ester Group Variations :
- Methyl esters (target compound and ) are more prone to hydrolysis than ethyl esters (), affecting stability under physiological conditions.
Core Heterocycle Comparisons :
- Benzothiophene derivatives (target compound, ) vs. benzothiazoles (): The sulfur-containing heterocycles differ in electronic properties; benzothiazoles with trifluoromethyl groups () may offer greater lipophilicity and resistance to oxidative metabolism.
Synthetic Approaches :
- Multicomponent reactions (e.g., Petasis reaction in ) and crystallization () are common for such derivatives. The target compound’s synthesis may involve similar amidation or esterification steps.
Pesticide-related esters () highlight the role of ester groups in agrochemical design.
Biological Activity
Methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₅N₁O₂S
- Molecular Weight : 251.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiophene possess activity against various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiophene Derivative A | E. coli | 32 µg/mL |
| Benzothiophene Derivative B | S. aureus | 16 µg/mL |
| Methyl 2-(6-methyl...benzoate | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
Case Study : A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a reduction in paw edema and a significant decrease in inflammatory markers compared to the control group.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways that regulate immune responses.
- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in cellular models.
Q & A
Q. What are the key synthetic pathways for methyl 2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid intermediate via cyclization of substituted cyclohexenethiols with appropriate carbonyl reagents.
- Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride or chloroacetyl chloride) to form the reactive acyl chloride.
- Step 3: Coupling with methyl 2-aminobenzoate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the amide bond.
Critical Parameters:
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during acylation .
- Purification: Reverse-phase HPLC (methanol-water gradients) achieves >95% purity, as demonstrated for structurally analogous benzothiophene-carboxylates .
- Yield Optimization: Substoichiometric use of coupling agents (1.2 equivalents) balances reactivity and byproduct formation .
Q. Table 1: Representative Synthetic Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0°C | 67 | 95 | |
| Cyclization | H₂SO₄ catalysis, reflux | 58 | 90 | |
| Purification | HPLC (MeOH/H₂O) | - | 99 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
- 1H/13C NMR:
- The tetrahydrobenzothiophene moiety shows characteristic shifts:
- δ 1.5–2.8 ppm (1H): Cyclohexene protons.
- δ 3.7 ppm (3H): Methyl ester (COOCH₃).
- δ 6.8–7.5 ppm (4H): Aromatic protons from the benzoate and amide groups .
- 13C NMR confirms carbonyl groups (amide C=O at ~170 ppm; ester C=O at ~165 ppm) .
- IR Spectroscopy:
- Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- LC-MS/MS:
- [M+H]+ ion at m/z 360.1 (calculated for C₁₈H₂₁NO₃S) with fragmentation patterns matching the benzothiophene and benzoate substructures .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinase Profiling: Use ATP-dependent kinases (e.g., MAPK, EGFR) with fluorescence polarization assays to measure IC₅₀ values .
- Protease Inhibition: Test against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
- Cell-Based Assays:
- Antiproliferative Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding mode to target proteins, and what validation methods are recommended?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to dock the compound into protein crystal structures (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding between the amide group and catalytic lysine residues .
- Molecular Dynamics (MD):
- Run 100-ns simulations in GROMACS to assess binding stability. RMSD <2 Å indicates stable ligand-protein interactions .
- Validation:
- Compare predicted binding energies with experimental IC₅₀ values. A Pearson correlation >0.7 validates the model .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic (PK) Studies:
- Bioavailability: Administer via oral gavage in rodents and measure plasma concentrations using LC-MS/MS. Low bioavailability (<20%) suggests poor absorption .
- Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- Formulation Optimization:
- Use nanoemulsions or liposomes to enhance solubility. For analogs, encapsulation improved AUC by 3-fold .
Q. How does stereochemistry influence pharmacological activity, and what chiral resolution methods are effective?
Methodological Answer:
- Chiral Chromatography:
- Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers. Reported resolution factors (Rₛ) >1.5 for benzothiophene analogs .
- Biological Impact:
- Test isolated enantiomers in kinase assays. For example, (R)-enantiomers showed 10-fold higher EGFR inhibition than (S)-forms .
Q. What analytical methods quantify this compound in biological matrices, and how are matrix effects minimized?
Methodological Answer:
- LC-MS/MS Workflow:
- Extraction: Solid-phase extraction (SPE) with Oasis HLB cartridges. Recovery rates >85% for plasma .
- Ionization: ESI+ mode with MRM transitions (m/z 360.1 → 198.0 for quantification).
- Matrix Effect Mitigation:
- Use isotope-labeled internal standards (e.g., ¹³C₆-analog). Post-column infusion checks signal suppression <15% .
Q. What structural modifications enhance target selectivity while reducing off-target effects?
Methodological Answer:
- SAR Studies:
- Amide Substituents: Replace the methyl group on the tetrahydrobenzothiophene with bulkier tert-butyl to enhance hydrophobic interactions. This reduced off-target kinase activity by 50% in analogs .
- Ester Bioisosteres: Substitute the methyl ester with a trifluoroethyl group to improve metabolic stability (t₁/₂ increased from 2 to 8 hours) .
Q. Table 2: Selectivity Enhancements via Structural Modifications
| Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Reference |
|---|---|---|---|
| tert-Butyl (6-position) | 12 ± 1.2 | 450 ± 30 | |
| Trifluoroethyl ester | 18 ± 2.1 | >1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
